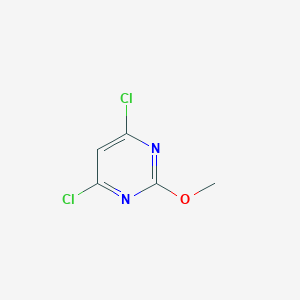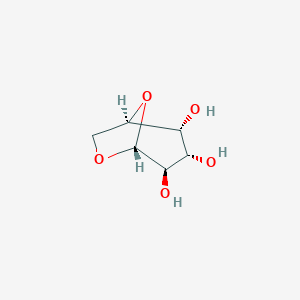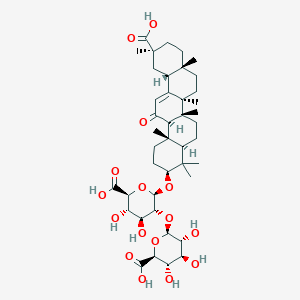
4,6-Dichloro-2-methoxypyrimidine
Overview
Description
Synthesis Analysis
4,6-Dichloro-2-methoxypyrimidine can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride. Optimal conditions include a specific ratio of acetamidine hydrochloride to sodium methoxide, yielding an intermediate which is then chlorinated to achieve the final product (Guo Lei-ming, 2012). Another approach involves bromination and etherification from malonate followed by cyclization and halogenation (Lin Chen, 2011).
Molecular Structure Analysis
Studies on molecular structure reveal hydrogen bonding patterns and pi-stacked chains of fused rings in related pyrimidine derivatives, highlighting the importance of hydrogen bonding in stabilizing the molecular structure (C. Glidewell et al., 2003). Another study provides insights into the optimized molecular structure and atomic charges of 2-amino-4-chloro-6-methoxypyrimidine, a closely related compound, through DFT calculations (Z. Cinar et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4,6-Dichloro-2-methoxypyrimidine include its use in various synthetic pathways, demonstrating its versatility as an intermediate. For instance, its reaction with sodium thiomethylate under optimal conditions yields a product with high purity and yield, indicative of its reactive nature and suitability for use in complex syntheses (Yin Dulin, 2005).
Physical Properties Analysis
The solubility of 4,6-Dichloro-2-methoxypyrimidine and related compounds in various organic solvents has been extensively studied. These studies provide valuable data for understanding its behavior in different solvents, crucial for designing efficient synthesis and purification processes (Ganbing Yao et al., 2017).
Chemical Properties Analysis
The chemical stability and reactivity of 4,6-Dichloro-2-methoxypyrimidine are influenced by its molecular structure. Detailed analyses using spectroscopic methods and theoretical calculations offer insights into its vibrational frequencies, electronic structure, and interaction with solvents, providing a comprehensive understanding of its chemical properties (Z. Cinar et al., 2013).
Scientific Research Applications
“4,6-Dichloro-2-methoxypyrimidine” is a chemical compound that is often used in the synthesis of various pharmacologically active compounds . Here are some applications based on the available information:
- Pharmacological Applications
- Pyrimidine derivatives, including those synthesized from 4,6-Dichloro-2-methoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
- These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
-
Synthesis of Biologically Active Compounds
-
Development of Analytical Methods
- “4,6-Dichloro-2-methoxypyrimidine” has been used in the development of analytical methods .
- For instance, a simple, cost-effective, accurate, and precise RP-HPLC method was developed for the simultaneous determination of sulfalene and sulfadoxine in fixed dose dual combinations with pyrimethamine together with their related substances .
-
Synthesis of Decorated Diazines
- “4,6-Dichloro-2-methoxypyrimidine” is used in the synthesis of decorated diazines .
- These diazines exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Synthesis of 2-Cyanopyrimidines
- “4,6-Dichloro-2-methoxypyrimidine” has been used in the synthesis of 2-Cyanopyrimidines .
- The compound was converted to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile after oxidation to sulfones and displacement of the sulfinate group with KCN .
- 4,6-Dimethoxypyrimidine-2-carbonitrile was then chlorinated with NCS to give 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile .
-
Preparation of 4,6-Dihydroxypyrimidine
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELVDLDINRUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476537 | |
| Record name | 4,6-dichloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methoxypyrimidine | |
CAS RN |
1074-40-4 | |
| Record name | 4,6-dichloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Amino-2-(octylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B20811.png)



![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)


![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)


![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)

![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B20841.png)
